CAFFEIC ACID, 3-METHYL PHENETHYL ESTER

説明

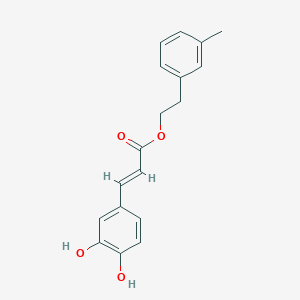

CAFFEIC ACID, 3-METHYL PHENETHYL ESTER is an organic compound with the molecular formula C18H18O4. It is known for its potential biological activities and is often studied in the context of its inhibitory effects on certain enzymes .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of CAFFEIC ACID, 3-METHYL PHENETHYL ESTER typically involves the esterification of 3-(3,4-dihydroxyphenyl)acrylic acid with 3-methylphenethyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for large-scale production .

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the phenyl ring.

Reduction: Reduction reactions can target the double bond in the acrylic acid moiety.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Friedel-Crafts alkylation and acylation reactions often use aluminum chloride as a catalyst.

Major Products Formed

Oxidation: Oxidized derivatives with quinone structures.

Reduction: Reduced forms with saturated bonds.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

科学的研究の応用

Chemical Properties and Structure

CAPE's chemical structure is characterized by its ester formation between caffeic acid and phenethyl alcohol. Its molecular formula is , and it exhibits properties typical of polyphenolic compounds, such as antioxidant activity and the ability to modulate cellular signaling pathways.

Antioxidant Activity

CAPE is recognized for its potent antioxidant properties. It inhibits the production of reactive oxygen species (ROS) in various cellular systems, thereby protecting cells from oxidative damage. Studies have shown that CAPE can completely block ROS production in human neutrophils at concentrations as low as 10 μM .

Anti-inflammatory Effects

CAPE has been demonstrated to inhibit key inflammatory pathways, particularly the NF-κB signaling pathway. This inhibition leads to reduced expression of pro-inflammatory cytokines, making CAPE a potential therapeutic agent for inflammatory diseases .

Antimicrobial Properties

CAPE exhibits significant antimicrobial activity against various pathogens, including bacteria and fungi. It has been shown to be effective against Staphylococcus aureus, Listeria monocytogenes, and even some viral infections like HIV-1 and hepatitis C virus (HCV) . The compound's mechanism involves disrupting microbial cell membranes and inhibiting viral replication.

Anticancer Potential

Numerous studies have highlighted CAPE's cytotoxic effects on cancer cells. It has been identified as an effective adjuvant in chemotherapy, enhancing the efficacy of anticancer drugs while reducing their toxic side effects . CAPE induces apoptosis in cancer cells through multiple pathways, including the modulation of apoptotic proteins and inhibition of cell proliferation markers .

Neuroprotective Effects

Recent research indicates that CAPE promotes neurodifferentiation and protects against neurodegenerative diseases by modulating key proteins involved in neuronal health . Its antioxidant properties also contribute to neuroprotection in conditions like ischemia and oxidative stress-related injuries .

Data Tables

The following tables summarize key findings from various studies on the applications of CAPE.

Cancer Treatment

A study conducted on melanoma cells demonstrated that CAPE significantly induced oxidative stress leading to increased cytotoxicity when combined with electroporation techniques. This approach not only enhanced the delivery of CAPE but also minimized required dosages while maximizing therapeutic impact .

Neurodegenerative Diseases

In a model of ischemic brain injury, CAPE administration resulted in reduced neuronal apoptosis and improved recovery outcomes compared to control groups. The study highlighted CAPE's potential as a neuroprotective agent in treating conditions associated with oxidative stress .

作用機序

The compound exerts its effects primarily through the inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes play a crucial role in the biosynthesis of prostaglandins and leukotrienes, which are mediators of inflammation. By inhibiting these enzymes, the compound can reduce inflammation and oxidative stress .

類似化合物との比較

Similar Compounds

- Phenethyl 3-(3,4-dihydroxyphenyl)acrylate

- Methyl 3-(3,4-dihydroxyphenyl)acrylate

- Ethyl 3-(3,4-dihydroxyphenyl)acrylate

Uniqueness

CAFFEIC ACID, 3-METHYL PHENETHYL ESTER is unique due to the presence of the 3-methyl group on the phenethyl moiety, which can influence its reactivity and biological activity. This structural variation can lead to differences in enzyme inhibition potency and selectivity compared to its analogs .

生物活性

Caffeic Acid, 3-Methyl Phenethyl Ester (CAPE) is a bioactive compound derived from caffeic acid, notable for its diverse biological activities. This article explores the various mechanisms through which CAPE exerts its effects, supported by research findings, case studies, and a comprehensive data table.

Overview of Caffeic Acid Phenethyl Ester (CAPE)

CAPE is primarily recognized for its presence in propolis, a resinous substance produced by bees. It has garnered attention due to its potential therapeutic applications across various health conditions. The compound exhibits antioxidant , anti-inflammatory , antimicrobial , and anticancer properties, making it a subject of extensive research.

CAPE's biological activities are mediated through several pathways:

- Antioxidant Activity : CAPE scavenges free radicals and enhances antioxidant enzyme activities (e.g., superoxide dismutase and catalase), thus reducing oxidative stress in cells .

- Anti-inflammatory Effects : The compound inhibits pro-inflammatory cytokines and enzymes such as COX-1, COX-2, and NF-κB, which are critical in inflammatory responses .

- Anticancer Properties : CAPE induces apoptosis in various cancer cell lines by activating caspases and inhibiting cell proliferation .

- Immunomodulatory Effects : It modulates immune responses by influencing the activity of immune cells and cytokine production .

Biological Activities

The following table summarizes the key biological activities of CAPE along with their molecular targets and relevant studies:

Case Studies

-

Antioxidant Activity in Diabetic Rats :

A study demonstrated that CAPE significantly reduced lipid peroxidation and improved the activity of antioxidant enzymes in the hearts of diabetic rats induced by streptozotocin. This suggests a protective role against oxidative stress-related damage . -

Neuroprotective Effects :

Research indicated that CAPE could inhibit neuronal apoptosis and neuroinflammation by activating the Nrf2 pathway. This was linked to improved cognitive functions in rodent models of Alzheimer's disease . -

Anticancer Efficacy :

In vitro studies revealed that CAPE induced apoptosis in various cancer cell lines through caspase activation. Additionally, it was shown to enhance the efficacy of chemotherapeutic agents like doxorubicin by reducing associated toxicities .

特性

IUPAC Name |

2-(3-methylphenyl)ethyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-13-3-2-4-14(11-13)9-10-22-18(21)8-6-15-5-7-16(19)17(20)12-15/h2-8,11-12,19-20H,9-10H2,1H3/b8-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSWJULPWLHVYOK-SOFGYWHQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCOC(=O)C=CC2=CC(=C(C=C2)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)CCOC(=O)/C=C/C2=CC(=C(C=C2)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。